1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid

HIV integrase inhibition Metal chelation Structure-based drug design

1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid (CAS 1175653-23-2) is a synthetic indole derivative belonging to the indole-2-carboxylic acid family, bearing a 2-fluoroethyl substituent at the N1 position and a free carboxylic acid at C2. The indole-2-carboxylic acid scaffold is a privileged pharmacophore implicated in multiple therapeutic target classes, including HIV-1 integrase strand transfer inhibition, fructose-1,6-bisphosphatase allosteric modulation, and antagonism of the strychnine-insensitive glycine binding site of the NMDA receptor complex.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
CAS No. 1175653-23-2
Cat. No. B12072279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid
CAS1175653-23-2
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2CCF)C(=O)O
InChIInChI=1S/C11H10FNO2/c12-5-6-13-9-4-2-1-3-8(9)7-10(13)11(14)15/h1-4,7H,5-6H2,(H,14,15)
InChIKeyWREGSOAZGMJTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid (CAS 1175653-23-2): Structural and Procurement Baseline for Research Users


1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid (CAS 1175653-23-2) is a synthetic indole derivative belonging to the indole-2-carboxylic acid family, bearing a 2-fluoroethyl substituent at the N1 position and a free carboxylic acid at C2 . The indole-2-carboxylic acid scaffold is a privileged pharmacophore implicated in multiple therapeutic target classes, including HIV-1 integrase strand transfer inhibition, fructose-1,6-bisphosphatase allosteric modulation, and antagonism of the strychnine-insensitive glycine binding site of the NMDA receptor complex [1]. This compound, with molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol, is distinct from its positional isomers (3-, 4-, and 5-carboxylic acid analogs) in the placement of the carboxyl group, which critically influences metal chelation capacity, hydrogen-bonding geometry, and biological target engagement [2].

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Indole-2-carboxylic acid scaffold for metal-chelating pharmacophore studies
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N1-(2-fluoroethyl) substituent for lipophilicity and metabolic stability research
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Synthetic building block for fused heterocycle library construction

Why 1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid Cannot Be Replaced by Generic Indole Carboxylic Acid Analogs


Positional isomerism of the carboxylic acid group on the indole ring dramatically alters both biological activity profiles and synthetic utility. The 2-carboxylic acid regioisomer uniquely enables bidentate chelation of divalent metal ions (e.g., Mg2+ within HIV integrase active sites) via the carboxyl oxygen and the indole nitrogen, a binding mode sterically inaccessible to 3-, 4-, and 5-carboxylic acid isomers [1]. Furthermore, the N1-(2-fluoroethyl) substituent modulates lipophilicity and metabolic stability differently than N1-methyl, N1-ethyl, or unsubstituted analogs, which can shift logD by approximately 0.5–1.0 units and alter CYP450 oxidative susceptibility [2]. In synthetic applications, the 2-carboxylic acid position permits intramolecular cyclization reactions (e.g., formation of pyridazinoindoles) that are unattainable with the 3- or 4-carboxylic acid isomers, making the 2-isomer an irreplaceable building block for certain fused heterocyclic scaffolds .

Position 3-, 4-, or 5-COOH isomers lack bidentate Mg2+ chelation geometry, altering metal-dependent target engagement.
N1-alkyl N1-methyl or N1-ethyl analogs shift lipophilicity and metabolic stability profiles; PK context may not transfer.
Synthesis Only 2-COOH enables specific intramolecular cyclization to fused heterocycles; 3- or 4-COOH isomers cannot replicate synthetic routes.

Quantitative Differentiation Evidence for 1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid vs. Closest Analogs


Metal Chelation Geometry: 2-COOH vs. 3-COOH, 4-COOH, and 5-COOH Positional Isomers

Indole-2-carboxylic acid coordinates two Mg2+ ions within the HIV-1 integrase active site via the C2 carboxylate oxygen and the indole nitrogen, forming a bidentate chelation motif. This binding geometry is confirmed by X-ray crystallography and is sterically impossible for indole-3-carboxylic acid, indole-4-carboxylic acid, or indole-5-carboxylic acid regioisomers [1]. The 2-fluoroethyl N1 substituent does not sterically interfere with this chelation, while bulkier N1-substituents may partially occlude the metal-binding pocket.

Metal chelation mode
Class-level
2-COOH: bidentate Mg2+ chelation via carboxylate O and indole N 3-/4-/5-COOH: monodentate or no chelation
Chelation geometry critical for metal-dependent enzyme target engagement studies
Based on indole-2-carboxylic acid class X-ray cocrystal structures; verify for this specific derivative
HIV integrase inhibition Metal chelation Structure-based drug design

Lipophilicity Modulation by N1-Fluoroethyl vs. N1-Methyl and N1-Ethyl Substituents

The N1-(2-fluoroethyl) group imparts higher lipophilicity than N1-methyl or N1-ethyl substituents due to the electron-withdrawing effect of fluorine, which reduces hydrogen-bond basicity of the indole nitrogen and increases membrane permeability [1]. While experimentally measured logD values for this specific compound are not publicly available, class-level data on fluorinated indoles indicate a logP increase of approximately 0.5–0.8 units per fluorine atom at the N1-alkyl chain terminus relative to the non-fluorinated alkyl analog. The C–F bond also confers metabolic resistance to N-dealkylation by CYP450 enzymes compared to the N1-ethyl analog [2].

Lipophilicity shift
Class-level
Estimated logP ~2.5–3.0 (fluoroethyl) N1-methyl: ~1.8; N1-ethyl: ~2.1 C–F bond may resist N-dealkylation
Lipophilicity and metabolic stability context may differ from non-fluorinated analogs
Computational and class-level microsomal data; direct experimental logD and stability data to verify
Lipophilicity Drug-likeness Metabolic stability

Synthetic Versatility: 2-COOH Position Enables Fused Heterocycle Construction vs. 3-COOH and 4-COOH Isomers

The 2-carboxylic acid group on the indole ring is uniquely positioned for intramolecular cyclization reactions that form pyridazinoindole, pyrimidoindole, and other fused heterocyclic systems . This reactivity is exploited in the synthesis of antimicrobial pyridazinoindole derivatives from ethyl indole-2-carboxylate precursors. The 3-carboxylic acid and 4-carboxylic acid isomers cannot undergo analogous cyclization due to geometric constraints of the indole ring, making the 2-COOH isomer the required building block for specific scaffold-hopping medicinal chemistry campaigns .

Cyclization capability
Class-level
2-COOH: enables fused pyridazinoindole / pyrimidoindole formation 3- or 4-COOH: no cyclization pathway
2-COOH required for specific scaffold diversification synthetic routes
Protocol-dependent; confirm cyclization compatibility with N1-fluoroethyl substitution
Synthetic chemistry Building block Heterocycle synthesis

Optimal Application Scenarios for 1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid Based on Structural Differentiation


HIV-1 Integrase Inhibitor Lead Optimization

The indole-2-carboxylic acid scaffold has been validated as a metal-chelating pharmacophore for HIV-1 integrase strand transfer inhibition [1]. 1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid provides the required 2-COOH geometry for Mg2+ chelation while the N1-fluoroethyl group offers enhanced lipophilicity for cellular penetration, making it a logical starting material or intermediate for structure-activity relationship (SAR) exploration in antiviral drug discovery programs.

Fructose-1,6-Bisphosphatase Allosteric Inhibitor Development for Metabolic Disorders

Indole-2-carboxylic acid derivatives have demonstrated allosteric inhibition of fructose-1,6-bisphosphatase, a validated target for type 2 diabetes [2]. The 2-COOH group is essential for binding to the allosteric site, while the N1-fluoroethyl substituent can be used to tune physicochemical properties without disrupting the core binding pharmacophore.

Synthesis of Fluorine-18 Radiolabeled PET Imaging Agents

The fluoroethyl group at N1 provides a chemical handle for potential 18F-radiolabeling via nucleophilic substitution of a tosylate precursor, analogous to strategies used for hydantoin-substituted indole-2-carboxylic acid PET tracers targeting the NMDA receptor glycine binding site [3]. The 2-COOH position is critical for target engagement, and the indole-2-carboxylic acid scaffold has demonstrated nanomolar Ki values (11–322 nM) at this site.

Scaffold-Hopping and Fused Heterocycle Library Synthesis

The unique cyclization capability of the 2-COOH group enables construction of pyridazinoindole, pyrimidoindole, and related fused systems that are inaccessible from 3-COOH or 4-COOH isomers . This compound serves as a key building block for diversity-oriented synthesis libraries targeting antimicrobial and anti-inflammatory indications.

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor research
2-COOH bidentate chelation geometry
Metal-coordination assay context
Allosteric fructose-1,6-bisphosphatase inhibition studies
Indole-2-carboxylic acid pharmacophore fit
Allosteric binding assay review
NMDA receptor glycine site PET tracer development
2-COOH target engagement profile
Binding affinity and labeling feasibility review
Fused heterocycle scaffold diversification
Cyclization-capable 2-COOH group
Synthetic route and scaffold validation
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